molecular formula C10H8ClF3O B2878636 1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one CAS No. 1697236-53-5

1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one

Cat. No.: B2878636
CAS No.: 1697236-53-5
M. Wt: 236.62
InChI Key: YWWKERNCOXNURK-UHFFFAOYSA-N
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Description

1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one (CAS: CID 155819582) is a chlorinated arylketone with the molecular formula C₁₀H₈ClF₃O and a molecular weight of 236.62 g/mol . Its structure features a chlorine atom at the propan-2-one position and a trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring. The SMILES notation is C1=CC=C(C(=C1)CC(=O)CCl)C(F)(F)F, and the InChIKey is YWWKERNCOXNURK-UHFFFAOYSA-N . This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electrophilic carbonyl group and halogen-substituted aromatic system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c11-6-8(15)5-7-3-1-2-4-9(7)10(12,13)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWKERNCOXNURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation-Based Synthesis

The Friedel-Crafts acylation remains the most widely reported method for constructing the propan-2-one backbone. This approach leverages electrophilic aromatic substitution to introduce the ketone group at the ortho position relative to the trifluoromethyl substituent.

Reaction Protocol

A typical procedure involves reacting 2-(trifluoromethyl)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride or iron(III) chloride). The reaction proceeds under anhydrous conditions in dichloromethane or 1,2-dichloroethane at 0–5°C for 4–6 hours. After quenching with ice-water, the product is extracted using ethyl acetate and purified via column chromatography (hexane/ethyl acetate, 9:1).

Key Parameters

  • Catalyst Loading : 1.2–1.5 molar equivalents of AlCl₃ yield optimal conversion rates (82–87%).
  • Temperature Control : Maintaining sub-10°C temperatures minimizes side reactions such as dichloroacetylation.
  • Substrate Purity : Anhydrous 2-(trifluoromethyl)benzene (≥98%) is critical to prevent hydrolysis of chloroacetyl chloride.
Table 1: Friedel-Crafts Acylation Optimization
Parameter Optimal Range Yield (%) Purity (%)
Catalyst (AlCl₃) 1.2–1.5 eq 82–87 95–97
Reaction Temperature 0–5°C 85 96
Solvent Dichloromethane 87 97
Reaction Time 4–6 h 84 95

Oxidation of 1-Chloro-3-[2-(Trifluoromethyl)Phenyl]Propan-2-Ol

Secondary alcohols serve as precursors for ketone synthesis via oxidation. This method is advantageous when halogenated propanols are readily available.

Chromium-Based Oxidation

The Chinese patent CN101891601A details the use of chromic anhydride (CrO₃) in sulfuric acid to oxidize 1-chloro-3-[2-(trifluoromethyl)phenyl]propan-2-ol. The reaction occurs in dichloromethane at 20–25°C for 4 hours, achieving a 78% yield. The product is isolated by neutralizing excess acid with sodium bicarbonate, followed by solvent evaporation and recrystallization from ethanol.

Alternative Oxidants

  • Jones Reagent : Provides comparable yields (75–80%) but generates hazardous chromium waste.
  • Swern Oxidation : Uses oxalyl chloride and dimethyl sulfoxide (DMSO) for a metal-free approach, yielding 70–73% product.
Table 2: Oxidation Method Comparison
Oxidant Solvent Time (h) Yield (%) Purity (%)
CrO₃/H₂SO₄ Dichloromethane 4 78 98
Jones Reagent Acetone 3 75 97
Swern (DMSO/ClCO) DCM 5 73 96

Halogenation of Propan-2-One Derivatives

Direct halogenation offers a route to introduce the chloro group at the α-position of pre-formed ketones.

Electrophilic Chlorination

Sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride at 40°C selectively chlorinates the α-carbon of 3-[2-(trifluoromethyl)phenyl]propan-2-one. After 2 hours, the mixture is washed with sodium thiosulfate to remove excess SO₂Cl₂, yielding 1-chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one in 68% yield.

Radical Chlorination

UV-initiated radical reactions using Cl₂ gas and azobisisobutyronitrile (AIBN) achieve higher regioselectivity (91%) but require specialized equipment.

Diazonium Salt Coupling Reactions

The CA2205694A1 patent describes a multi-step synthesis starting from 3-(trifluoromethyl)aniline:

  • Diazotization : Treat 3-(trifluoromethyl)aniline with NaNO₂/HCl at 0°C to form the diazonium salt.
  • Coupling with Ethyl Acetoacetate : React the diazonium salt with ethyl acetoacetate in aqueous bisulfite, yielding a hydrazone intermediate.
  • Hydrolysis and Chlorination : Hydrolyze the hydrazone with HCl to form the ketone, followed by chlorination using PCl₅.

This method achieves a 65% overall yield but involves complex intermediate purification.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability
Method Yield (%) Cost ($/kg) Scalability Environmental Impact
Friedel-Crafts 85 120 High Moderate (AlCl₃ waste)
Oxidation 78 150 Medium High (Cr waste)
Halogenation 68 90 High Low
Diazonium Coupling 65 200 Low High (toxic byproducts)

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound in drug design and development .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

  • 1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one (CAS: EN300-203279) shares the same molecular formula (C₁₀H₈ClF₃O) but differs in the position of the -CF₃ group (para instead of ortho) . However, the ortho-substituted derivative (target compound) may display increased steric effects, influencing regioselectivity in reactions such as reductive amination .

Halogen Substitution: Chlorine vs. Fluorine

  • 1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one (Compound 3w) replaces chlorine with fluorine, resulting in the formula C₁₀H₈F₄O (MW: 220.16 g/mol) .
    • Impact : The fluorine atom induces distinct electronic effects, evidenced by a downfield shift in ¹H NMR (δ 5.73, J = 48.5 Hz) due to strong coupling with fluorine . Compared to chlorine, fluorine’s electronegativity increases the electrophilicity of the carbonyl group, accelerating reactions like nucleophilic substitutions.

Absence of Halogen Substituents

  • 1-(2-(Trifluoromethyl)phenyl)propan-2-one (CAS: 21235-67-6) lacks the chlorine atom, with a molecular formula of C₁₀H₉F₃O (MW: 202.18 g/mol) . Impact: The absence of chlorine reduces molecular weight and alters reactivity. For example, the non-chlorinated analog may exhibit slower kinetics in reactions requiring halogen leaving groups, such as nucleophilic acyl substitutions.

Complex Derivatives with Additional Substituents

  • 1-(2-Bromophenyl)-3-(2-chloro-6-(trifluoromethyl)phenyl)-2,2-dimethylpropan-1-one incorporates bromine and dimethyl groups on the propanone backbone (MW: ~407.6 g/mol) . Impact: The dimethyl groups introduce steric protection, stabilizing the ketone against nucleophilic attacks. Bromine’s larger atomic radius compared to chlorine may also influence cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Data
1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one C₁₀H₈ClF₃O Cl (propanone); -CF₃ (phenyl, ortho) 236.62 SMILES: C1=CC=C(C(=C1)CC(=O)CCl)C(F)(F)F; InChIKey: YWWKERNCOXNURK-UHFFFAOYSA-N
1-Chloro-3-[4-(trifluoromethyl)phenyl]propan-2-one C₁₀H₈ClF₃O Cl (propanone); -CF₃ (phenyl, para) 236.62 Higher polarity due to para-substitution; reduced steric effects
1-Fluoro-1-(3-(trifluoromethyl)phenyl)propan-2-one C₁₀H₈F₄O F (propanone); -CF₃ (phenyl, meta) 220.16 ¹H NMR δ 5.73 (d, J = 48.5 Hz); 50% yield via HF·pyr-mediated synthesis
1-(2-(Trifluoromethyl)phenyl)propan-2-one C₁₀H₉F₃O -CF₃ (phenyl, ortho) 202.18 Lower electrophilicity at carbonyl; CAS: 21235-67-6
1-(2-Bromophenyl)-3-(2-chloro-6-(trifluoromethyl)phenyl)-2,2-dimethylpropan-1-one C₁₉H₁₄BrClF₃O Br (phenyl); Cl, -CF₃ (phenyl); dimethyl (propanone) ~407.6 Steric shielding from dimethyl groups; 39% yield via NaH/THF alkylation

Biological Activity

1-Chloro-3-[2-(trifluoromethyl)phenyl]propan-2-one is a chlorinated ketone that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which significantly influences its chemical properties, enhancing lipophilicity and biological activity. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H10ClF3O
  • Molecular Weight : Approximately 264.67 g/mol

The structure of this compound includes:

  • A chloro group
  • A trifluoromethyl group
  • A propan-2-one moiety

These functional groups contribute to the compound's reactivity and biological interactions.

The mechanism of action of this compound involves:

  • Interaction with Enzymes : The compound may inhibit specific enzymes due to its structural features.
  • Modulation of Receptors : It can act as an inhibitor or modulator of various biological receptors, leading to diverse biological effects.
  • Enhanced Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate biological membranes, facilitating interaction with cellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

These results indicate that the compound shows comparable efficacy to standard antibiotics like ceftriaxone .

Anti-inflammatory Properties

In addition to its antimicrobial activity, the compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory pathways.

Anticancer Potential

There is emerging evidence regarding the potential anticancer properties of this compound. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer), by disrupting cell cycle progression and promoting cell death mechanisms:

Cell LineIC50 Value (µM)Observed Effect
MCF-7225Induction of apoptosis

The compound's ability to affect cell viability and morphology suggests it may serve as a lead compound for further anticancer drug development .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of chlorinated ketones, including this compound. The results indicated that this compound was among the most effective in inhibiting growth across multiple bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

In a separate investigation focused on anti-inflammatory properties, the compound was tested for its ability to modulate inflammatory responses in vitro. Results showed a significant reduction in inflammatory markers when cells were treated with varying concentrations of the compound, indicating its potential therapeutic applications in treating inflammatory diseases .

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